molecular formula C11H21NO4 B3231786 (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methoxymethylpyrrolidine CAS No. 132945-85-8

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methoxymethylpyrrolidine

Cat. No.: B3231786
CAS No.: 132945-85-8
M. Wt: 231.29 g/mol
InChI Key: FGGZZBDJYMUXDT-DTWKUNHWSA-N
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Description

“(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-2-methoxymethylpyrrolidine” is a chemical compound with the IUPAC name (2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)-2-pyrrolidinecarboxylic acid . It has a molecular weight of 244.29 .


Synthesis Analysis

A robust and stereoselective approach for the synthesis of (2,4)-methylproline starting from (2)-pyroglutamic acid has been reported . This approach could be used to explore steric effects in peptide/protein engineering .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring of Pro adopts mainly the Cγ-endo or the Cγ-exo pucker .


Chemical Reactions Analysis

The chemistry of the 4-methyl group might be a key determinator for successful incorporation during ribosomal synthesis of this protein . The cis/trans equilibrium of the peptide bond can be modulated by installing electron-withdrawing or sterically demanding substituents on the Cγ atom .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties would require additional specific analysis.

Mechanism of Action

The mechanism of action of this compound in biological systems could be related to its structural features. For instance, the likelihood for the adoption of a cis-peptide bond increases from 0.04% for non-prolyl peptide bonds up to 6% for Xaa–Pro bonds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319 . Precautionary statements include P264, P270, P280, P301, P301, P302, P305, P321, P330, P332, P337, P338, P351, P352, P362 .

Future Directions

The future directions for this compound could involve its use in protein engineering and design . A convenient access to 4-Mep could enable complementary studies to those performed with 4-fluoroproline . Furthermore, a simple and highly diastereoselective synthetic route for 4S-Mep would also be advantageous for the synthesis of various natural products and drugs .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZZBDJYMUXDT-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
COCC1CC(O[Si](C)(C)C(C)(C)C)CN1C(=O)OC(C)(C)C
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Synthesis routes and methods II

Procedure details

A solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine (4.48 g) and tetrabutylammonium fluoride (1 Mol tetrahydrofuran solution, 13 ml) in tetrahydrofuran (45 ml) was stirred at 0° C. for eight hours. The reaction mixture was extracted with ethyl acetate, and the organic layer was separated, washed with brine, dried over magnesium sulfate. Evaporation of the solvent gave an oil, which was chromatographed on silica gel (300 ml) eluting with a mixture of hexane and ethyl acetate (1:2, V/V) to give (2S,4R)-1-(tert-butoxycarbonyl-4-hydroxy-2-methoxymethylpyrrolidine (2.82 g).
Name
(2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine
Quantity
4.48 g
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reactant
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13 mL
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45 mL
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solvent
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Synthesis routes and methods III

Procedure details

The benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester (217.00 mg, 0.68 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 148.35 mg. 1H NMR (CDCl3, 300 MHz): δ 1.42 (s, 9H), 1.80-2.10 (m, 2H), 3.05 (bs, 1H), 3.30 (s, 3H), 3.34-3.50 (m, 3H), 4.00 (bs, 1H), 4.33-4.40 (m, 1H).
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
217 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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